![molecular formula C19H22N2O4S B11485146 N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine
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Overview
Description
The compound ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE is a complex organic molecule featuring multiple functional groups, including a benzodioxole, oxazole, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting with a methoxy-substituted benzene derivative, the benzodioxole ring can be formed through a cyclization reaction involving a diol and an appropriate acid catalyst.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an amide and an aldehyde under acidic or basic conditions.
Thiophene Substitution: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the benzodioxole-oxazole intermediate with the thiophene derivative under appropriate conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzodioxole and thiophene compounds.
Scientific Research Applications
({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzodioxole and oxazole derivatives.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of ({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
({5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: can be compared with similar compounds such as:
Benzodioxole Derivatives: Known for their biological activity and use in medicinal chemistry.
Oxazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Thiophene Derivatives: Used in the development of organic electronic materials.
This compound’s uniqueness lies in its combination of these three moieties, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C19H22N2O4S/c1-22-17-8-13(9-18-19(17)24-12-23-18)7-15-10-14(21-25-15)11-20-5-4-16-3-2-6-26-16/h2-3,6,8-9,15,20H,4-5,7,10-12H2,1H3 |
InChI Key |
JYJUOPNYUOOJCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CNCCC4=CC=CS4 |
Origin of Product |
United States |
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